molecular formula C15H13N3O3S B588371 Fenbendazole sulfoxide-d3 CAS No. 1228182-54-4

Fenbendazole sulfoxide-d3

Cat. No.: B588371
CAS No.: 1228182-54-4
M. Wt: 318.365
InChI Key: BEZZFPOZAYTVHN-FIBGUPNXSA-N
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Description

Fenbendazole Sulfoxide-d3, with the CAS Number 1228182-54-4, is a deuterium-labeled isotopologue of the primary metabolite of the anthelmintic drug Fenbendazole . This compound, with a molecular formula of C 15 H 10 D 3 N 3 O 3 S and a molecular weight of 318.37 g/mol, serves as a critical internal standard in mass spectrometry-based analytical methods for quantifying drug and metabolite levels in pharmacokinetic and bio-distribution studies . Its primary research value extends into the field of oncology, where the parent compound, Fenbendazole, has demonstrated promising anti-neoplastic activity. Studies show that Fenbendazole acts as a moderate microtubule-destabilizing agent, inducing G2/M cell cycle arrest and apoptosis in cancer cells . Furthermore, it has been shown to suppress glucose uptake by downregulating GLUT transporters and key glycolytic enzymes, thereby targeting the metabolic vulnerabilities of cancer cells . Recent investigations have confirmed that Fenbendazole exhibits potent antitumor effects against cervical cancer by dual targeting of bulk cancer cells and therapy-resistant cancer stem cells (CSCs), supported by evidence from both in vitro and in vivo models . The deuterated sulfoxide metabolite enables precise tracking of Fenbendazole's metabolism and distribution, facilitating a deeper understanding of its mechanism of action and therapeutic potential in pre-clinical research. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZFPOZAYTVHN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746822
Record name (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-54-4
Record name (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound necessitates selective deuteration at three positions, typically achieved through isotopic exchange or deuterated precursor utilization. Fenbendazole’s structure comprises a benzimidazole core with a methylsulfinyl group, making the sulfide-to-sulfoxide oxidation critical. Deuterium is introduced via:

  • Pre-synthesis deuteration of fenbendazole : Reacting fenbendazole precursors with deuterated reagents (e.g., CD₃I for methyl group deuteration).

  • Post-synthesis isotopic exchange : Treating fenbendazole sulfoxide with deuterated acids (D₂SO₄) or solvents (D₂O) to replace exchangeable protons.

Oxidation of Fenbendazole-d3 to Sulfoxide-d3

The patented oxidation method for fenbendazole sulfoxide is adapted for deuterated synthesis:

  • Reaction setup : Fenbendazole-d3 (5.0 g) is dissolved in deuterated sulfuric acid (D₂SO₄, 20% v/v, 50 mL).

  • Oxidizing agent : Potassium dichromate (K₂Cr₂O₇, 3.2 g) is added incrementally at 40°C under nitrogen.

  • Reaction monitoring : Progress is tracked via LC-MS/MS until complete sulfide-to-sulfoxide conversion (6–8 hr).

  • Workup : The mixture is neutralized with Na₂CO₃-d4, and the product is extracted into deuterated acetonitrile (CD₃CN).

Key parameters :

  • Temperature control (<50°C) prevents deuterium loss.

  • Anhydrous conditions minimize proton back-exchange.

Purification and Isolation Techniques

Liquid-Liquid Extraction (LLE) with Ionic Liquids

Post-synthesis purification employs ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME):

  • Extraction solvent : 60 μL of 1-octyl-3-methylimidazolium hexafluorophosphate ([C₈MIm][PF₆]).

  • Disperser solvent : 0.4 mL CD₃CN.

  • Procedure : The ionic liquid is injected into the reaction mixture, vortexed (30 sec), and centrifuged (3,700 rpm, 5 min). The sedimented phase contains this compound (recovery: 92–97%).

Chromatographic Purification

Semi-preparative HPLC conditions:

  • Column : C18 (250 × 10 mm, 5 μm).

  • Mobile phase : CD₃CN/D₂O (70:30, 0.1% DFAA).

  • Flow rate : 2.0 mL/min.

  • Detection : UV at 290 nm.

Analytical Validation and Characterization

LC-MS/MS Quantification

This compound is quantified using a validated LC-MS/MS method:

  • Instrument : Triple quadrupole MS with ESI+.

  • Transition ions : m/z 318 → 228 (quantifier) and 318 → 159 (qualifier).

  • Internal standard : Carbendazim-d3 (50 μL of 1 mg/L).

Calibration curve : Linear range 0.1–50 ng/mL (R² > 0.999).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (600 MHz, DMSO-d₆):

  • δ 2.45 (s, 3H, CD₃).

  • δ 7.32–7.78 (m, 4H, aromatic).
    ¹³C-NMR confirms deuteration at the methylsulfinyl group (δ 42.5, CD₃).

Applications in Pharmaceutical Research

This compound serves as:

  • Internal standard : For quantifying fenbendazole sulfoxide in pharmacokinetic studies.

  • Metabolic tracer : Tracking sulfoxide-to-sulfone conversion in hepatic microsomes.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Direct Oxidation)Method B (Isotopic Exchange)
Deuteration Efficiency 98.5%85–90%
Reaction Time 8 hr24 hr
Purity >99%95–97%
Cost High (deuterated reagents)Moderate

Challenges and Mitigation Strategies

  • Deuterium Loss : Minimized by avoiding protic solvents and high temperatures.

  • Byproduct Formation : Controlled via stoichiometric K₂Cr₂O₇ and pH monitoring.

  • Analytical Interference : Use of deuterated internal standards (e.g., malathion-d10) .

Comparison with Similar Compounds

Fenbendazole Sulfoxide-d3 vs. Oxfendazole (Non-Deuterated)
  • Structural Differences : this compound differs from oxfendazole by the presence of three deuterium atoms on the methyl ester group (C15D3H10N3O3S vs. C15H13N3O3S) .
  • Applications : While oxfendazole is used therapeutically against parasites like Giardia in dogs , its deuterated form is reserved for analytical purposes, such as tracking fenbendazole metabolism without isotopic overlap in assays .
  • Metabolic Stability : Deuterium substitution slows metabolic degradation, improving the reliability of pharmacokinetic models .
Comparison with Other Benzimidazoles
Compound Molecular Formula Key Features IC50/MIC (µM) Primary Use
Fenbendazole C15H13N3O2S Parent drug; metabolized to sulfoxide (active) and sulfone. 0.039 (MIC) Anthelmintic, anti-Giardia
Mebendazole C16H13N3O3 Higher potency vs. fenbendazole (IC50 10 ng/mL vs. 150 ng/mL) 0.3125 (MIC) Pediatric gliomas, anthelmintic
Albendazole Sulfoxide-d3 C12H15N3O3S Deuterated metabolite of albendazole; used as an internal standard. N/A Pharmacokinetic studies
Fenbendazole Sulfone-d3 C15D3H10N3O4S Oxidized metabolite; deuterated for analytical tracking. N/A Metabolic profiling

Key Findings :

  • Potency: Mebendazole exhibits superior in vitro anti-tubulin activity compared to fenbendazole (IC50 10 ng/mL vs. 150 ng/mL in canine glioma cells) . However, fenbendazole demonstrated lower MIC (0.039 µM) against protozoa in another study, highlighting context-dependent efficacy .
  • Metabolism : Fenbendazole is metabolized to sulfoxide (oxfendazole) and sulfone in multiple species, with sulfoxide being the primary circulating metabolite . Deuterated analogs like this compound enable precise quantification of these pathways .
  • Safety : Mebendazole is better tolerated in dogs at high doses (11–110× anthelmintic dose), whereas fenbendazole causes gastrointestinal distress .
Comparison with Other Deuterated Sulfoxides
  • Albendazole Sulfoxide-d3 : Used similarly to this compound but specific to albendazole metabolism studies. Both serve as internal standards but differ in parent drug origin and metabolic targets .
  • Triclabendazole Sulfoxide-d3: A deuterated metabolite of triclabendazole, another benzimidazole. Unlike this compound, it is used in studies on liver fluke infections .

Biological Activity

Fenbendazole sulfoxide-d3, a derivative of fenbendazole, is increasingly recognized for its biological activity, particularly in antiparasitic and anticancer applications. This article delves into the compound's mechanisms of action, pharmacokinetics, and its effects on various cell types, supported by data tables and case studies.

Target Interaction

This compound primarily interacts with β-tubulin , a crucial component of microtubules in eukaryotic cells. By binding to β-tubulin, the compound disrupts microtubule polymerization, leading to impaired cellular functions in both parasitic and cancerous cells .

Cellular Pathways

The binding of this compound affects several biochemical pathways:

  • Microtubule Dynamics : Disruption of microtubule formation inhibits nutrient absorption in parasites, leading to cell death.
  • p53 Activation : The compound may enhance the activity of p53, a tumor suppressor protein, promoting apoptosis in cancer cells .

Pharmacokinetics

Fenbendazole is metabolized primarily in the liver into its sulfoxide form. Studies indicate that the sulfone metabolite predominates in plasma post-administration, with varying concentrations observed across different tissues over time .

Antiparasitic Effects

This compound exhibits significant antiparasitic activity. It is effective against various helminths and protozoa by disrupting their microtubule structures. This leads to:

  • Inhibition of nutrient uptake
  • Induction of cell death via apoptosis.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Studies have shown that fenbendazole at concentrations as low as 0.1 µM can trigger apoptosis in leukemia cells .

In Vitro Studies

A series of experiments have demonstrated the effects of fenbendazole on different cancer cell lines:

Cell Line Concentration (µM) Effect Mechanism
HeLa0.1 - 10Apoptosis and cell cycle arrestMitochondrial injury, caspase pathway
HL600.1 - 0.5Differentiation to granulocytesInduction of apoptosis
SNU-C50.5Apoptosis without affecting p53Enhanced oxidative stress

In these studies, lower concentrations were found to promote differentiation while higher concentrations led to direct cytotoxic effects .

In Vivo Studies

In vivo research has also been conducted to assess the efficacy of this compound in animal models:

  • A study involving SCID mice treated with fenbendazole alongside vitamin supplementation showed significant inhibition of lymphoma growth compared to controls .
  • The combination therapy resulted in altered leukocyte profiles, indicating an immune response modulation alongside direct anticancer effects .

Q & A

Basic Research Questions

Q. How can Fenbendazole sulfoxide-d3 be reliably identified and quantified in complex biological matrices (e.g., plasma, tissue homogenates)?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. This compound’s deuterium labeling reduces isotopic interference, improving signal-to-noise ratios in pharmacokinetic studies . Calibration curves should span expected concentration ranges (e.g., 0.1–100 ng/mL), validated per FDA bioanalytical guidelines.

Q. What experimental precautions are critical when handling this compound in vitro?

  • Safety Protocol :

  • Use PPE (gloves, lab coats, protective eyewear) to avoid dermal/oral exposure due to reproductive toxicity risks (H361d/H371 classifications) .
  • Conduct experiments in fume hoods or gloveboxes to mitigate inhalation risks, particularly during solvent evaporation steps .
  • Dispose of waste via certified biohazard contractors to comply with environmental regulations (e.g., EPA, REACH) .

Q. What is the role of this compound as an internal standard in residue analysis for veterinary drugs?

  • Application : It serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying parent compounds (e.g., fenbendazole) and metabolites in livestock tissues. Deuterium labeling minimizes matrix effects during LC-MS/MS, ensuring accurate correction for recovery rates and ion suppression .

Advanced Research Questions

Q. How do metabolic interconversion artifacts (e.g., back-conversion to Fenbendazole) impact data interpretation in pharmacokinetic studies?

  • Analytical Strategy :

  • Validate stability under experimental conditions (pH, temperature, enzymatic activity) using forced degradation studies.
  • Employ chiral chromatography to distinguish this compound from its enantiomers, which may exhibit divergent metabolic behaviors .
  • Cross-validate findings with non-deuterated analogs to rule out isotopic effects on enzyme kinetics .

Q. What mechanisms underlie the conflicting reports on this compound’s inhibition of ABCG2/BCRP transporters?

  • Hypothesis Testing :

  • Conduct competitive inhibition assays using polarized cell lines (e.g., MDCK-II-ABCG2) to measure efflux ratios of probe substrates (e.g., mitoxantrone).
  • Compare IC50 values between deuterated and non-deuterated forms to assess isotopic influence on transporter binding .
  • Use molecular docking simulations to evaluate deuterium’s steric effects on sulfoxide interactions with ABCG2’s substrate-binding pocket .

Q. How can researchers resolve discrepancies in tissue distribution profiles of this compound across species (e.g., cattle vs. swine)?

  • Experimental Design :

  • Perform cross-species microsomal incubations to compare metabolic stability and tissue-specific clearance rates.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in volume of distribution (Vd) and clearance (CL) .
  • Validate models using radiolabeled ([14C]) this compound in autoradiography studies .

Data Contradiction Analysis

Q. Why do some studies report negligible deuterium isotope effects (IEs) for this compound, while others observe significant IEs in metabolic assays?

  • Resolution Framework :

  • Step 1 : Confirm deuterium incorporation purity (>98%) via NMR or high-resolution MS to exclude batch variability .
  • Step 2 : Replicate assays under controlled enzymatic conditions (e.g., CYP450 isoform-specific incubations) to isolate isotopic effects on specific metabolic pathways .
  • Step 3 : Apply kinetic isotope effect (KIE) calculations (kH/kD) to differentiate primary (C-D bond cleavage) vs. secondary (non-bonding) effects .

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